2-Bromo-5-fluoro-3-(methylthio)pyridine
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Overview
Description
2-Bromo-5-fluoro-3-(methylthio)pyridine: is an organic compound with the molecular formula C6H4BrFNS It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-fluoro-3-(methylthio)pyridine typically involves the halogenation and thiolation of pyridine derivatives. One common method includes the bromination of 5-fluoro-3-(methylthio)pyridine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2-Bromo-5-fluoro-3-(methylthio)pyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine or fluorine atoms under specific conditions using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran (THF).
Major Products:
Substitution Products: Depending on the nucleophile, products can include 2-azido-5-fluoro-3-(methylthio)pyridine, 2-thio-5-fluoro-3-(methylthio)pyridine, etc.
Oxidation Products: 2-Bromo-5-fluoro-3-(methylsulfinyl)pyridine or 2-Bromo-5-fluoro-3-(methylsulfonyl)pyridine.
Reduction Products: 2-Fluoro-3-(methylthio)pyridine or 2-Bromo-3-(methylthio)pyridine.
Scientific Research Applications
Chemistry: 2-Bromo-5-fluoro-3-(methylthio)pyridine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique reactivity makes it valuable in the development of new chemical entities.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of biologically active molecules. It may be used in the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives can be used in the manufacture of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 2-Bromo-5-fluoro-3-(methylthio)pyridine depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its mechanism of action would depend on the specific molecular targets it interacts with, such as enzymes or receptors. The presence of bromine, fluorine, and methylthio groups can influence its binding affinity and reactivity with biological molecules.
Comparison with Similar Compounds
- 2-Bromo-5-fluoro-3-methylpyridine
- 2-Bromo-5-(trifluoromethyl)pyridine
- 3-Bromo-5-fluoro-2-(methylthio)pyridine
Comparison: 2-Bromo-5-fluoro-3-(methylthio)pyridine is unique due to the presence of both bromine and fluorine atoms along with a methylthio group on the pyridine ring This combination of substituents imparts distinct chemical properties, such as increased reactivity in substitution reactions and potential for selective oxidation
Properties
IUPAC Name |
2-bromo-5-fluoro-3-methylsulfanylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNS/c1-10-5-2-4(8)3-9-6(5)7/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAXAGOWQZKIMTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(N=CC(=C1)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001266297 |
Source
|
Record name | Pyridine, 2-bromo-5-fluoro-3-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001266297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1357946-44-1 |
Source
|
Record name | Pyridine, 2-bromo-5-fluoro-3-(methylthio)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1357946-44-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 2-bromo-5-fluoro-3-(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001266297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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